1-Pentyl-1H-pyrazol-4-ol
Overview
Description
1-Pentyl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a pentyl group at the 1-position and a hydroxyl group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often requiring heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining quality .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products:
Oxidation: Formation of 4-oxo-1-pentyl-1H-pyrazole.
Reduction: Formation of 1-pentyl-1,2-dihydro-1H-pyrazol-4-ol.
Substitution: Formation of 4-halo-1-pentyl-1H-pyrazole derivatives.
Scientific Research Applications
1-Pentyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and UV stabilizers
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-ol: Similar structure but with a methyl group instead of a pentyl group.
1-Phenyl-1H-pyrazol-4-ol: Contains a phenyl group, offering different chemical and biological properties.
1-Ethyl-1H-pyrazol-4-ol: Features an ethyl group, providing a balance between the properties of methyl and pentyl derivatives.
Uniqueness: 1-Pentyl-1H-pyrazol-4-ol is unique due to its longer alkyl chain, which can influence its solubility, lipophilicity, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties .
Properties
IUPAC Name |
1-pentylpyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-5-10-7-8(11)6-9-10/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXSKQYGJZJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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